molecular formula C11H11NO3 B8419723 4-Methoxycarbonyl-5-phenyl-2-oxazoline

4-Methoxycarbonyl-5-phenyl-2-oxazoline

Cat. No. B8419723
M. Wt: 205.21 g/mol
InChI Key: FPOSDFJXMFJZGJ-UHFFFAOYSA-N
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Patent
US05128478

Procedure details

39/3 mg (0.55 mmole) of (S)-N-methyl-N-[3-(diethylamino) -propyl]-1-[(R)-1',2-bis(diphenylphosphino)ferrocenyl] -ethylamine and 14.1 mg (0.055 mmole) of silver trifluoromethane-sulfonate was stirred in methylene chloride (5.5 ml) at room temperature for 30 minutes, and then, 0.549 g (5.54 mmole) of methyl isocyano-acetate and 0.642 g (6.05 mmole) of benzaldehyde was added thereto and stirred for 20 hours at 25° C. in nitrogen After being distilled under conditions of 110° C./0.3 mmHg, 1.0 g of 4- methoxycarbonyl-5-phenyl-2-oxazoline (trans/cis =87/13) was obtained. Yield: 91%. The trans-form and the cis-form were separated from each other by column chromatography, and the optical purity of the transform was determined by means of 1H NMR spectroscopy with the same shift reagent Eu(dcm)3 as Example 1, which was 51% ee. After acid-hydrolysis with 6N HC1, L-threo-β-phenylserine, which is a known compound, was obtained.
[Compound]
Name
(S)-N-methyl-N-[3-(diethylamino) -propyl]-1-[(R)-1',2-bis(diphenylphosphino)ferrocenyl] -ethylamine
Quantity
3 mg
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
solvent
Reaction Step One
Name
silver trifluoromethane-sulfonate
Quantity
14.1 mg
Type
catalyst
Reaction Step One
Quantity
0.549 g
Type
reactant
Reaction Step Two
Quantity
0.642 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([CH2:3][C:4]([O:6][CH3:7])=[O:5])#[C-:2].[CH:8](=[O:15])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>C(Cl)Cl.FC(F)(F)S([O-])(=O)=O.[Ag+]>[CH3:7][O:6][C:4]([CH:3]1[CH:8]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[O:15][CH:2]=[N:1]1)=[O:5] |f:3.4|

Inputs

Step One
Name
(S)-N-methyl-N-[3-(diethylamino) -propyl]-1-[(R)-1',2-bis(diphenylphosphino)ferrocenyl] -ethylamine
Quantity
3 mg
Type
reactant
Smiles
Name
Quantity
5.5 mL
Type
solvent
Smiles
C(Cl)Cl
Name
silver trifluoromethane-sulfonate
Quantity
14.1 mg
Type
catalyst
Smiles
FC(S(=O)(=O)[O-])(F)F.[Ag+]
Step Two
Name
Quantity
0.549 g
Type
reactant
Smiles
[N+](#[C-])CC(=O)OC
Name
Quantity
0.642 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred for 20 hours at 25° C. in nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
After being distilled under conditions of 110° C./0.3 mmHg

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
COC(=O)C1N=COC1C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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